1,5-Di(trimethylsilyl)pentane
Description
Properties
IUPAC Name |
trimethyl(5-trimethylsilylpentyl)silane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H28Si2/c1-12(2,3)10-8-7-9-11-13(4,5)6/h7-11H2,1-6H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CARCLKGQWADKFV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)CCCCC[Si](C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H28Si2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70339031 | |
| Record name | 1,5-Di(trimethylsilyl)pentane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70339031 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.51 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
15895-92-8 | |
| Record name | 1,5-Di(trimethylsilyl)pentane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70339031 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Synthetic Methodologies for 1,5 Di Trimethylsilyl Pentane
Directed Synthesis of Carbon-Silicon Bonds in Pentane (B18724) Scaffolds
The formation of carbon-silicon (C-Si) bonds is a cornerstone of organosilicon chemistry. For a molecule like 1,5-di(trimethylsilyl)pentane, this involves creating two such bonds at the terminal positions of a five-carbon chain.
Hydrosilylation Approaches for the Formation of Silylated Pentanes
Hydrosilylation, the addition of a silicon-hydride bond across a double bond, is a powerful method for creating C-Si bonds. The synthesis of this compound can be envisioned through the double hydrosilylation of 1,4-pentadiene (B1346968) with a trimethylsilylating agent like trimethylsilane (B1584522). This reaction is typically catalyzed by transition metals. While specific studies on the synthesis of this compound via this method are not extensively detailed in the literature, the principles of hydrosilylation of dienes are well-established. For instance, the hydrosilylation of 1,3-pentadiene (B166810) often yields 1,4-adducts, which are structurally similar to the target molecule. researchgate.net The choice of catalyst and reaction conditions is crucial to ensure high selectivity for the terminal silylation and to avoid unwanted side reactions like isomerization of the double bonds.
A related approach involves the hydrosilylation of other unsaturated precursors. For example, the palladium-catalyzed hydrosilylation of butadiene with trichlorosilane (B8805176) has been shown to produce a 1:1 adduct with 1,4-addition selectivity. While this is a shorter diene, the principle of 1,4-addition is key to forming a linear silylated alkane from a conjugated diene.
Utilization of Organolithium or Grignard Reagents with Halosilanes for 1,5-Bis-silylation
The reaction of organometallic reagents, such as organolithium or Grignard reagents, with halosilanes is a classic and effective method for the formation of C-Si bonds. To synthesize this compound, a di-Grignard or di-lithio reagent of pentane is required to react with two equivalents of a trimethylsilyl (B98337) halide, typically chlorotrimethylsilane (B32843).
The formation of a di-Grignard reagent from 1,5-dibromopentane (B145557), known as pentamethylenemagnesium bromide, is a known process. The subsequent reaction of this di-Grignard reagent with chlorotrimethylsilane would be expected to yield this compound. A report from 1972 describes the reaction of pentamethylenemagnesium bromide, though the specific reaction with a silyl (B83357) halide to form 1,5-bis(trimethylsilyl)pentane is noted without extensive detail. dtic.mil Similarly, the reaction of pentafluorophenyllithium with 1,5-dibromopentane has been studied, highlighting the reactivity of the C-Br bonds in this substrate. dtic.mil
The use of (trimethylsilyl)methyllithium, prepared from (trimethylsilyl)methyl chloride and butyllithium, is a common method for introducing trimethylsilylmethyl groups. wikipedia.org While not directly applicable to the synthesis of the target molecule, it demonstrates the utility of silylated organolithium reagents. A more direct approach would involve the reaction of a 1,5-dihalopentane with a trimethylsilyl-metal species, such as trimethylsilyllithium.
| Reactants | Reagent | Product | Reference |
| 1,5-Dibromopentane | Phenylmagnesium bromide / Li2CuCl4 | 1-Bromo-5-phenylpentane | thieme-connect.de |
| (Trimethylsilyl)methyl chloride | Butyllithium | (Trimethylsilyl)methyllithium | wikipedia.org |
This table presents examples of Grignard and organolithium reactions relevant to the formation of C-C and C-Li bonds in similar systems, illustrating the potential pathways for the synthesis of this compound.
Exploitation of Si-Si Bond Cleavage Reactions for Alkane Functionalization
The cleavage of silicon-silicon (Si-Si) bonds in disilanes can provide a route to silyl radicals or silyl anions, which can then react with organic substrates. While a direct application of this method for the synthesis of this compound is not well-documented, the underlying principles suggest a potential synthetic strategy. For instance, the reductive cleavage of a disilane (B73854) like hexamethyldisilane (B74624) with a strong reducing agent could generate trimethylsilyl anions. These anions could then, in principle, displace halide leaving groups from a 1,5-dihalopentane.
The synthesis of disilenes, compounds with Si=Si double bonds, often involves the reductive coupling of dihalodisilanes. researchgate.net While not directly related to alkane functionalization, this chemistry highlights the reactivity of Si-Si bonds. A more relevant approach could involve the reaction of a di-alkene with a disilane under conditions that promote Si-Si bond cleavage and addition across the double bonds.
Nucleophilic Substitution Reactions in the Generation of Silyl Alkane Derivatives
Nucleophilic substitution at a silicon center is a fundamental reaction in organosilicon chemistry. A plausible, though less direct, route to this compound could involve the initial synthesis of a pentane derivative with nucleophilic terminal carbons, which then attack a suitable silyl electrophile.
However, a more common approach involves the nucleophilic attack by a silyl anion on an electrophilic carbon. As mentioned in section 2.1.2, a silyl anion like trimethylsilyllithium could react with a 1,5-dihalopentane in a double nucleophilic substitution reaction. The synthesis of silyl-substituted compounds via nucleophilic displacement of propargylic acetates or tosylates with the Grignard reagent of chloromethyltrimethylsilane (B1583789) has been reported, showcasing the utility of silyl nucleophiles in substitution reactions. rsc.org
Catalytic Strategies in the Preparation of Bis-silylated Pentanes
Catalytic methods offer efficient and selective routes for the formation of C-Si bonds, often under milder conditions than stoichiometric reactions.
Transition Metal-Catalyzed Si-C Bond Formation (e.g., Iridium, Rhodium)
Iridium and rhodium complexes are well-known catalysts for C-H activation and hydrosilylation reactions. While the direct, selective di-silylation of the terminal methyl groups of pentane via C-H activation would be a significant challenge due to the presence of more reactive secondary C-H bonds, these catalysts are highly effective for the hydrosilylation of alkenes.
As discussed in section 2.1.1, the rhodium-catalyzed hydrosilylation of dienes is a viable pathway. Rhodium complexes have been used in the asymmetric hydrosilylation of olefins, demonstrating their utility in creating chiral silylated products. researchgate.net Anionic rhodium complexes have also been shown to be active catalysts for hydrosilylation reactions.
Iridium catalysts are also employed in hydrosilylation and have been studied for the silylation of C-H bonds, although selectivity can be an issue. The combination of an iridium catalyst with a reductant has been shown to be effective for the hydrosilylation of aldehydes, indicating the potential for these systems to activate silicon hydrides. researchgate.net
| Catalyst Type | Reaction | Substrate Example | Product Type | Reference |
| Rhodium complexes | Asymmetric Hydrosilylation | α-Methylstyrene | Chiral Alkylsilane | researchgate.net |
| Anionic Rhodium complexes | Hydrosilylation | 1-Octene | Alkylsilane | |
| Iridium complexes | Hydrosilylation | Aldehydes | Silyl ether | researchgate.net |
This table summarizes the application of iridium and rhodium catalysts in hydrosilylation reactions, providing a basis for their potential use in the synthesis of this compound from suitable unsaturated precursors.
Exploration of Novel Precursors and Intermediates for this compound Synthesis
Synthesis via Dianionic Silicon Species or Related Metallole Derivatives
A powerful strategy for constructing α,ω-disilylalkanes involves the use of dianionic silicon species. These nucleophilic intermediates can be generated and subsequently reacted with appropriate electrophiles. A key precursor for this compound would be a 1,5-disilylpentane dianion.
The synthesis of related α,ω-bis(potassiosilyl)alkanes has been successfully demonstrated. For instance, silyl dianions of the type [(Me₃Si)₂Si(CH₂)nSi(SiMe₃)₂]²⁻ (where n = 1, 2, 3) have been prepared as their [K(18-crown-6)]⁺ salts. acs.org These are synthesized by reacting the corresponding persilylated α,ω-disilaalkanes, such as (Me₃Si)₃Si(CH₂)nSi(SiMe₃)₃, with potassium tert-butoxide and 18-crown-6. acs.org The required persilylated precursors can be prepared by reacting an α,ω-bis(trichlorosilyl)alkane with trimethylsilyl chloride and lithium metal. acs.org
Applying this logic to the target molecule, a potential synthetic route is outlined below:
Synthesis of 1,5-Bis(trichlorosilyl)pentane: This can be achieved through various methods, including the direct reaction of 1,5-dichloropentane (B10660) with silicon and a copper catalyst (Direct Process) or via hydrosilylation of 1,4-pentadiene with trichlorosilane.
Per(trimethylsilylation): The reaction of 1,5-bis(trichlorosilyl)pentane with excess trimethylsilyl chloride and an alkali metal like lithium would yield 1,5-bis(tris(trimethylsilyl)silyl)pentane.
Generation of the Dianion: Treatment of the per(trimethylsilylated)pentane with a strong base like t-BuOK in the presence of a crown ether would generate the dianionic species [K(18-crown-6)]₂[(Me₃Si)₂Si(CH₂)₅Si(SiMe₃)₂].
Protonation/Alkylation: Quenching this dianion with a proton source would not yield the target compound directly. A more tailored approach would involve the reaction of a dianion like K₂[Si(SiMe₃)₂] with 1,5-dihalopentane. However, a more direct route involves the reaction of a silyl anion, such as trimethylsilyl lithium (Me₃SiLi), with 1,5-dihalopentane.
A more direct and established method involves the reaction of 1,5-dihalopentane with a source of trimethylsilyl anion. For example, reacting 1,5-dichloropentane or 1,5-dibromopentane with two equivalents of trimethylsilyl lithium would furnish this compound via a double nucleophilic substitution.
Metalloles, which are heterocyclic analogs of cyclopentadiene (B3395910) containing a heteroatom, can also serve as precursors. mdpi.com Specifically, silole or germole dianions can be synthesized and their reactivity explored. While not a direct route to an acyclic compound like this compound, the chemistry of dianionic silicon heterocycles highlights the utility of silyl anions in synthesis. escholarship.org For instance, the reduction of borafluorenes can lead to dianionic species that are powerful nucleophiles. nsf.gov
Radical-Mediated Silylation Routes to Pentane Derivatives
Radical-mediated reactions offer an alternative pathway for C-H functionalization. Silyl radicals can be generated from various precursors and can add to unsaturated bonds or abstract hydrogen atoms from alkanes. conicet.gov.ar
The hydrosilylation of dienes is a viable route. For example, the radical-initiated hydrosilylation of 1,4-pentadiene with two equivalents of trimethylsilane (HSiMe₃) would, in principle, yield this compound. Common radical initiators for such reactions include peroxides or azo compounds like AIBN. conicet.gov.ar Photochemical initiation, by irradiating a mixture of the silane (B1218182) and the alkene, is also a well-established method. rsc.orgconicet.gov.ar
A more direct but less selective approach is the radical C-H silylation of pentane itself. This would involve generating silyl radicals in the presence of pentane. The silyl radical would abstract a hydrogen atom from the pentane backbone to form a pentyl radical, which then reacts with a silylating agent to form the C-Si bond. A significant challenge with this method is the lack of selectivity. Pentane has primary (C1, C5) and secondary (C2, C3, C4) hydrogens, and radical abstraction typically favors the weaker secondary C-H bonds, which would lead to a mixture of isomeric products. Achieving terminal difunctionalization would be extremely difficult.
Recent advances have focused on generating silyl radicals from silylboronates under photochemical conditions, which can then be used in hydrosilylation reactions of alkenes to form silylated alkanes. rsc.org While highly efficient for alkenes, the direct silylation of alkanes via this method remains a challenge. rsc.org
Optimization of Reaction Conditions and Yield for Scalable Synthesis
For any synthetic method to be viable on a larger scale, optimization of reaction parameters is crucial to maximize yield, minimize waste, and ensure process safety and reproducibility.
For the synthesis of this compound via the reaction of 1,5-dihalopentane with trimethylsilyl lithium, key parameters to optimize include:
Solvent: The choice of solvent is critical. Ethereal solvents like tetrahydrofuran (B95107) (THF) or diethyl ether are typically used to solvate the organolithium reagent. The use of non-coordinating solvents like pentane or hexane (B92381) can influence the aggregation state and reactivity of the lithium reagent. nih.gov
Temperature: These reactions are often performed at low temperatures (e.g., -78 °C) to control the reactivity of the highly basic and nucleophilic silyl anion and to minimize side reactions, such as elimination. nih.gov A careful study of the temperature profile is needed to find the optimal balance between reaction rate and selectivity.
Stoichiometry: A slight excess of the trimethylsilyl lithium reagent may be required to drive the reaction to completion and account for any reagent decomposition. However, a large excess would complicate purification.
Addition Rate: Slow, controlled addition of the dihalopentane to the silyl lithium solution (or vice versa) is crucial to manage the exothermicity of the reaction and prevent localized high concentrations that could lead to side products.
When considering catalytic routes, such as a hypothetical Lewis acid-promoted C-H disilylation, optimization would focus on catalyst loading, choice of cocatalyst or base, reaction time, and temperature. For industrial-scale silylation, factors such as the cost and toxicity of the catalyst and reagents, as well as the ease of product purification from the catalyst, become paramount. researchgate.netresearchgate.net For example, while pyridine (B92270) and DMF can be excellent solvents for silylation reactions, their removal on a large scale can be problematic. researchgate.net The use of mixed solvent systems, such as acetonitrile/DMF, has been shown to catalytically enhance silylation rates for certain substrates. researchgate.net
Table 2: Key Optimization Parameters for Scalable Synthesis
| Parameter | Influence on Reaction | Considerations for Scale-Up |
| Solvent | Reagent solubility, reaction rate, aggregation state | Ease of removal, cost, toxicity, flammability |
| Temperature | Reaction rate, selectivity, side reactions | Energy costs for heating/cooling, process safety |
| Catalyst Loading | Reaction rate, overall cost | Cost of catalyst, catalyst lifetime, ease of separation |
| Stoichiometry | Conversion, yield, impurity profile | Cost of reagents, efficiency of raw material use |
| Reaction Time | Throughput, completeness of reaction | Balancing cycle time with achieving target conversion |
| Purification | Final product purity, overall yield | Efficiency and scalability of distillation, chromatography, or crystallization |
Chemical Reactivity and Mechanistic Studies of 1,5 Di Trimethylsilyl Pentane
Transformations Involving the Terminal Trimethylsilyl (B98337) Moieties
The terminal trimethylsilyl (TMS) groups are the most reactive sites in 1,5-di(trimethylsilyl)pentane under many conditions. Their transformations, including removal (desilylation), Si-C bond cleavage, oxidation, and rearrangement, provide pathways to a variety of functionalized derivatives.
The trimethylsilyl group is widely recognized as a protecting group for various functionalities, but in substrates like this compound, it acts as a functional handle that can be selectively removed to generate a reactive site. The process of desilylation, specifically the cleavage of a C-Si bond to replace it with a C-H bond (protodesilylation), can be achieved under various conditions. organic-chemistry.org
The choice of reagent dictates the reaction's success and selectivity, especially when other functional groups are present. Fluoride-based reagents are particularly effective due to the high strength of the Si-F bond.
Common Desilylation Reagents and Conditions:
| Reagent/Catalyst | Conditions | Comments |
| Tetrabutylammonium fluoride (B91410) (TBAF) | THF, room temperature | Highly common and effective; can be selective depending on the steric environment and type of silyl (B83357) ether. gelest.com |
| Hydrogen fluoride-pyridine (HF•pyr) | THF, Pyridine (B92270) | Often used for selective removal of TBDMS groups, but conditions can be tuned. researchgate.net |
| Potassium carbonate (K₂CO₃) | Methanol | Represents a mild, base-catalyzed method for deprotecting silyl ethers. gelest.com |
| Acids (e.g., HCl, p-TsOH) | Aqueous or alcoholic solvents | General method for acid-labile silyl groups; selectivity can be poor. researchgate.netmasterorganicchemistry.com |
| DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) | Stoichiometric or catalytic | Effective for the selective removal of terminal acetylenic TMS groups. organic-chemistry.org |
Upon selective mono-desilylation of this compound, a trimethylsilyl-terminated pentane (B18724) is formed, which can be seen as an intermediate for further derivatization. The real synthetic utility comes from the derivatization of functional groups that were protected by TMS groups. For instance, if the TMS group were masking an alcohol, its removal would yield a hydroxyl group ready for subsequent reactions like oxidation, esterification, or etherification.
The derivatization process itself, where a silyl group is introduced, often employs reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) to increase the volatility and thermal stability of polar molecules for analytical techniques like gas chromatography-mass spectrometry (GC-MS). nih.govobrnutafaza.hr Understanding these derivatization reactions provides insight into the stability and reactivity of the Si-O and Si-N bonds that are formed, and by extension, the conditions required for their cleavage. researchgate.networdpress.com
The silicon-carbon bond is characterized by considerable strength and is generally stable. However, its reactivity can be harnessed in a variety of organic transformations, often involving cleavage mediated by electrophiles or transition metals. colab.ws In the context of this compound, the Si-C bonds are at the primary carbon atoms, making them accessible for chemical attack.
Electrophilic cleavage is a common pathway. For example, strong electrophiles can react with the Si-C bond, leading to the substitution of the trimethylsilyl group. researchgate.net This reactivity is particularly pronounced when the carbon atom can stabilize a positive charge, though it can occur with alkylsilanes under forcing conditions.
Transition metal-catalyzed reactions offer a more controlled way to activate and transform the Si-C bond. A notable example involves the reversible cleavage of an α-C-Si bond in a ruthenium complex, demonstrating that the Si-C bond can be dynamically reformed. illinois.edu This mechanistic insight suggests that under catalytic conditions, the trimethylsilyl group could be transferred or eliminated following an initial oxidative addition step.
Examples of Si-C Bond Transformations:
| Transformation Type | Reagents/Catalysts | Product Type | Mechanistic Feature |
| Protodesilylation | Strong acids (e.g., TFA) | Alkane | Electrophilic substitution at carbon. researchgate.net |
| Halodesilylation | Halogens (e.g., I₂, Br₂) | Alkyl Halide | Electrophilic cleavage of the Si-C bond. |
| Metal-mediated Cleavage | Ruthenium complexes | Organometallic species | Reversible oxidative addition/reductive elimination. illinois.edu |
| Cross-coupling | Palladium catalysts | Functionalized alkane | Transmetalation following Si-C activation. |
These transformations highlight the role of the trimethylsilyl group not just as a stable terminus but as a latent functional group, enabling the conversion of a simple disilylated alkane into more complex structures.
The oxidation of organosilanes is a powerful synthetic tool, most famously demonstrated by the Tamao-Fleming oxidation, which converts a Si-C bond into a C-O bond, typically yielding an alcohol. This reaction usually requires the presence of an activating group on silicon (like a heteroatom) and proceeds via an oxidative cleavage mechanism. For a simple alkyl-trimethylsilyl group, direct oxidation is challenging but can be achieved with potent oxidants. The use of specialized reagents like bis(trimethylsilyl) peroxide (BTMSPO), a mild and aprotic oxidizing agent, can facilitate oxidations of various functional groups in the presence of silyl moieties. orgsyn.org Furthermore, studies on the oxidation of trimethylsilylated amides to hydroxamic acids using molybdenum(V) oxides show that the silyl group can activate adjacent functionalities towards oxidation.
Rearrangement reactions involving silyl groups are also a significant aspect of their chemistry. Lewis acid-catalyzed rearrangements can induce migration of silyl groups within a molecule. For instance, the rearrangement of branched oligosilanes often proceeds to minimize steric interactions, which can involve a 1,2-shift of a (trimethylsilyl)methyl group to a less hindered position. nih.gov
The Wittig rearrangement is another important transformation where silyl groups play a crucial role. The presence of a silyl group at the α-allylic position can direct the deprotonation step and suppress competing pathways, enabling highly selective organic-chemistry.orgillinois.edu-Wittig rearrangements over the researchgate.netillinois.edu-pathway. acs.orgmsu.edu While this compound lacks the unsaturation needed for a classic Wittig rearrangement, these studies underscore the profound electronic and steric influence of silyl groups on the regiochemical outcome of reactions.
Reactivity of the Pentane Backbone in Silylated Systems
While the silyl groups are often the primary sites of reactivity, the pentane backbone itself can be functionalized, particularly through the activation of its C-H bonds. The presence of the terminal silyl groups can influence the site and efficiency of these transformations.
The selective functionalization of unactivated C-H bonds in alkanes is a significant challenge in modern chemistry. nih.gov Transition metal catalysis provides a leading solution, enabling the conversion of inert C-H bonds into C-C or C-heteroatom bonds. rutgers.edu For a linear alkane like pentane, there are three distinct C-H bonds (C1, C2, and C3), and achieving site-selectivity is a key goal.
Dirhodium catalysts have shown remarkable ability in the site-selective C-H functionalization of pentane. By tuning the catalyst's ligand sphere, it is possible to direct insertion reactions to either the C1, C2, or C3 position with high selectivity. For example, specific dirhodium catalysts exhibit a strong preference for functionalization at the C2 position of pentane. wisc.edu
Catalyst Systems for Pentane C-H Functionalization:
| Catalyst System | Selectivity | Reaction Type | Reference |
| Rh₂(R-3,5-di(p-tBuC₆H₄)TPCP)₄ | C2 over C1 and C3 | Carbene insertion | wisc.edu |
| Platinum(II) complexes (Shilov system) | Terminal C-H (C1) | Oxidation | rutgers.edu |
| Iron and Copper catalysts | Varies | Oxidation/Amination | N/A |
In this compound, the bulky terminal TMS groups are expected to exert a significant steric influence on C-H activation. They would likely hinder catalyst approach to the C1 and C2 positions, potentially shifting the selectivity towards the central C3 position. This directing effect could be exploited to achieve regiocontrol that is different from that of unsubstituted pentane. C-H bond activation of silyl-substituted pyridines has demonstrated that such reactions are feasible in the presence of silyl groups, which can serve as functional end-groups in the resulting polymers. mdpi.com
The presence of two terminal silyl groups on a flexible five-carbon chain opens up possibilities for intramolecular reactions to form cyclic structures. These reactions can involve the silyl groups directly or use them as precursors to other reactive functionalities.
One potential pathway is the formation of a disilacycloheptane ring through reductive coupling of the two Si-C bonds, although this would require harsh conditions. A more explored area is the cyclization of related unsaturated systems. For instance, palladium-catalyzed carbocyclization-disilylation of bis-dienes demonstrates that two silyl units can be added across a newly formed cyclic structure. Similarly, iridium-catalyzed cyclization of α,ω-dienes proceeds via C-H activation to form five- and six-membered rings. rsc.org
Highly relevant is the intramolecular reaction of 1,5-disila-1,4-pentadiene, a closely related unsaturated analogue. Photolysis of this compound leads to the formation of strained bicyclic products, specifically 2,4,5-trisilabicyclo[1.1.1]pentane and 2,3,5-trisilabicyclo[2.1.0]pentane, through complex rearrangement and cyclization pathways. acs.org This suggests that radical or photochemical activation of this compound could potentially lead to intramolecular C-H insertion or other cyclization events, possibly forming bicyclic structures.
Furthermore, the synthesis of bicyclo[1.1.1]pentanes (BCPs), which are valuable motifs in medicinal chemistry, can be achieved through intramolecular cyclization strategies. chemrxiv.orgthieme-connect.de While the starting materials are typically different, these syntheses illustrate the general principle of forming complex, strained ring systems from linear precursors containing reactive termini, a strategy that could conceptually be applied to derivatives of this compound.
Oxidative Transformations of the Alkane Scaffold in the Presence of Silyl Groups
There is currently no specific information available in the scientific literature regarding the oxidative transformations of the alkane scaffold of this compound. General methodologies exist for the oxidative functionalization of C-H bonds in alkanes, often requiring directing groups or specific catalysts to achieve selectivity. researchgate.netacs.orgresearchgate.net However, studies detailing the application of these methods to this compound, or the influence of the two terminal trimethylsilyl groups on the reactivity and regioselectivity of C-H oxidation along the pentane chain, have not been reported. Research in palladium-catalyzed oxidative C-H silylation has been demonstrated for allylic positions, but not for saturated alkanes like this compound. acs.org
Participation in Multicomponent Reactions and Cascade Processes
Integration into Organometallic Reaction Cycles
There are no specific examples in the scientific literature of this compound being integrated into organometallic reaction cycles. Organometallic chemistry frequently utilizes silyl groups, for instance in bis(trimethylsilyl)amido or bis(trimethylsilyl)methanido complexes, wikipedia.orgacs.orgresearchgate.netescholarship.org and silyl-substituted cyclooctatetraenyl ligands have been used extensively in f-element chemistry. rsc.org Furthermore, C-H bond activation of silyl-substituted pyridines has been used to generate organometallic catalysts. mdpi.com However, none of these studies utilize or are initiated from this compound. The specific reactivity of the C-Si or C-H bonds in this compound within a catalytic organometallic cycle remains an uninvestigated area of research.
Structural Elucidation and Advanced Characterization Techniques
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for characterizing the structure of 1,5-di(trimethylsilyl)pentane in solution. Through the analysis of ¹H, ¹³C, and ²⁹Si nuclei, a detailed picture of the molecular framework can be constructed.
While comprehensive, peer-reviewed spectral data specifically for this compound is not widely available in the public domain, the expected NMR signals can be predicted based on the molecular structure, which consists of two trimethylsilyl (B98337) groups attached to the ends of a pentane (B18724) chain.
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the trimethylsilyl groups and the methylene (B1212753) groups of the pentane backbone. The protons on the silicon atoms (Si-CH₃ ) would appear as a sharp singlet due to their chemical equivalence, integrating to 18 protons. The methylene protons of the pentane chain would exhibit more complex splitting patterns due to spin-spin coupling with adjacent non-equivalent protons.
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum would provide information on each unique carbon environment. A signal for the methyl carbons of the two equivalent trimethylsilyl groups would be expected. The pentane chain, due to its symmetry, would show three distinct signals corresponding to the C1/C5, C2/C4, and C3 carbons. For comparison, in the similar molecule 1,4-bis(trimethylsilyl)butane, the trimethylsilyl methyl carbons appear at approximately 1.8 ppm, while the butane (B89635) carbons are observed at distinct chemical shifts.
Theoretical and Computational Investigations of 1,5 Di Trimethylsilyl Pentane
Quantum Chemical Calculations for Electronic Structure and Bonding
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. unipd.it These methods, particularly Density Functional Theory (DFT), allow for the detailed examination of electron distribution, molecular orbital energies, and the nature of chemical bonds, which collectively dictate the molecule's behavior.
Density Functional Theory (DFT) has become a standard method for investigating the electronic structure of organosilicon compounds due to its favorable balance of computational cost and accuracy. nrel.gov Functionals such as M06-2X and B3LYP, combined with basis sets like def2-TZVP or 6-31G*, are commonly employed to optimize molecular geometries and calculate electronic properties. nih.govacs.org
For 1,5-di(trimethylsilyl)pentane, DFT calculations can predict key ground-state properties. The geometry optimization would reveal precise bond lengths and angles, reflecting the interplay of covalent bonding and steric repulsion between the bulky trimethylsilyl (B98337) end-groups. The Si-C bonds are expected to have lengths typical for tetraorganosilanes, while the C-C bonds of the pentane (B18724) chain will exhibit lengths characteristic of alkanes. Analysis of the electron distribution, often through Mulliken or other population analysis methods, reveals the polarity of the Si-C bond, which is a crucial factor in the reactivity of organosilanes. researchgate.net
The frontier molecular orbitals, the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding chemical reactivity. In this compound, the HOMO is expected to be localized primarily along the σ-bonds of the hydrocarbon backbone, while the LUMO would likely involve antibonding orbitals associated with the silicon atoms, making them potential sites for nucleophilic attack.
Table 1: Predicted Ground State Properties of this compound from DFT Calculations
| Property | Predicted Value / Description | Significance |
|---|---|---|
| Si-C Bond Length | ~1.88 Å | Typical for Si-C single bonds, indicating stable covalent character. |
| C-C Bond Length | ~1.54 Å | Standard alkane C-C bond length, forming the flexible backbone. |
| Mulliken Charge on Si | Slightly positive | Indicates the electropositive nature of silicon relative to carbon. |
| HOMO Energy | - | Relates to the ionization potential and susceptibility to electrophilic attack. |
| LUMO Energy | - | Relates to the electron affinity and susceptibility to nucleophilic attack. |
The flexibility of the five-carbon chain in this compound gives rise to a complex conformational landscape. The principles governing the conformations of pentane and higher alkanes, such as the preference for staggered dihedral angles and anti-arrangements of terminal groups, are foundational to this analysis. libretexts.org
The most stable conformation of an unbranched alkane chain adopts a zigzag, all-anti arrangement to minimize torsional strain and steric hindrance. libretexts.org However, rotations around the C-C bonds can lead to less stable gauche conformers. In pentane, a particularly unfavorable conformation is the syn-pentane arrangement, where the two terminal methyl groups are brought into close proximity, resulting in significant steric repulsion with an energetic cost of about 3.6 kcal/mol relative to the anti-anti conformer. libretexts.org
For this compound, these steric considerations are amplified by the presence of the large trimethylsilyl (TMS) groups. The conformational analysis involves exploring rotations around the four C-C bonds of the pentane backbone as well as the two Si-C bonds. The energy landscape is dominated by the need to minimize steric clashes between the two bulky TMS groups and between the TMS groups and the pentane chain. Consequently, extended, anti-anti conformations are strongly favored. Gauche interactions involving the TMS groups would be significantly more destabilizing than those involving methyl groups in standard pentane. A syn-like conformation bringing the two TMS groups into proximity would be exceptionally high in energy and thus highly improbable.
Table 2: Relative Energies of Key Pentane Chain Conformations
| Conformation (C1-C5) | Description | Estimated Relative Energy for this compound |
|---|---|---|
| Anti-Anti | Fully extended, zigzag chain. | 0 kcal/mol (Global Minimum) |
| Anti-Gauche | One C-C-C-C dihedral angle is ~60°. | > 0.9 kcal/mol |
| Gauche-Gauche | Two adjacent C-C-C-C dihedral angles are ~60°. | > 1.8 kcal/mol |
| Syn | A five-atom interaction leading to severe steric clash. | >> 3.6 kcal/mol |
Note: Energies are qualitative estimates, expected to be higher than for unsubstituted pentane due to the bulky TMS groups.
Computational Elucidation of Reaction Mechanisms and Kinetics
Computational chemistry provides indispensable tools for mapping out the pathways of chemical reactions, identifying transient intermediates, and calculating the energy barriers that control reaction rates.
The synthesis of this compound and its subsequent transformations can be mechanistically detailed using computational methods. For instance, a plausible synthetic route could involve the reaction of a 1,5-dihalopentane with a silylating agent. Computational chemists can model this reaction by locating the transition state (TS) for the nucleophilic substitution. A transition state is a first-order saddle point on the potential energy surface, characterized by a single imaginary vibrational frequency corresponding to the motion along the reaction coordinate.
Another relevant area is the hydrosilylation of a diene, where a Si-H bond adds across a C=C double bond, often catalyzed by transition metals. mdpi.com The mechanism for such reactions can be complex, involving steps like oxidative addition and reductive elimination, and characterizing the transition states for each elementary step is crucial for understanding catalyst activity and product selectivity. mdpi.com
These profiles are also critical for understanding selectivity. If a reaction can proceed through multiple pathways to yield different products, comparing the activation energies for the competing transition states can predict the major product. Computational models can also incorporate solvent effects, often using a Polarizable Continuum Model (PCM), which is essential as solvent polarity can dramatically alter reaction rates and selectivities. cardiff.ac.uk
Molecular Dynamics Simulations for Dynamic Behavior and Interactions
While quantum chemical calculations typically focus on static, minimum-energy structures, molecular dynamics (MD) simulations provide a picture of how molecules move and interact over time. mdpi.com MD simulations solve Newton's equations of motion for a system of atoms, using a force field to describe the potential energy. chemrxiv.org
For this compound, an MD simulation would illustrate the dynamic flexing and twisting of the pentane backbone and the large-scale rotational motions of the trimethylsilyl groups. ulakbim.gov.tr Running simulations in a solvent box (e.g., water or hexane) allows for the study of solvation, including the arrangement of solvent molecules around the nonpolar hydrocarbon chain and the silyl (B83357) groups. From these simulations, important macroscopic properties can be calculated, such as the diffusion coefficient, which quantifies how quickly the molecule moves through a medium, and the radius of gyration, which provides a measure of its average size and shape in solution. ulakbim.gov.tr This information is vital for understanding how the molecule behaves in a realistic chemical environment.
Prediction of Spectroscopic Parameters and Comparison with Experimental Data
The synergy between theoretical calculations and experimental measurements is a cornerstone of modern chemical structure elucidation. For this compound, computational chemistry provides a powerful lens to predict and interpret its spectroscopic characteristics. Methods such as Density Functional Theory (DFT) are frequently employed to calculate parameters for Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS), which can then be compared with experimental data to confirm the structure and understand its electronic and conformational properties. acs.orgresearchgate.netnih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy
Computational methods, particularly the Gauge-Independent Atomic Orbital (GIAO) method within DFT, are used to predict the NMR shielding tensors for each nucleus. nih.gov These theoretical values are then converted into chemical shifts (δ) by referencing them against a calculated standard, typically tetramethylsilane (B1202638) (TMS), which is defined as 0.00 ppm for both ¹H and ¹³C NMR. acs.orglibretexts.org The accuracy of these predictions depends on the chosen level of theory, including the functional (e.g., B3LYP) and basis set (e.g., 6-31G(d)). acs.orgnih.gov
For this compound, symmetry dictates the number of unique signals. The molecule has a plane of symmetry through the central carbon (C-3) of the pentane chain. Consequently, one would expect to see one signal for the nine equivalent protons of the trimethylsilyl (TMS) groups, and three distinct signals for the protons on the pentane chain (at C-1/C-5, C-2/C-4, and C-3). Similarly, four unique signals are predicted in the ¹³C NMR spectrum: one for the TMS methyl carbons, and one each for carbons C-1/C-5, C-2/C-4, and C-3 of the pentane backbone. savemyexams.com
A comparison between hypothetical, yet representative, experimental data and theoretically predicted values highlights the utility and limitations of the computational approach. Discrepancies between calculated and experimental shifts can arise from factors such as solvent effects, temperature, and the dynamic averaging of multiple conformations in the experimental sample, which may not be fully captured by a calculation on a single, optimized gas-phase geometry. acs.org
| Assignment | Predicted ¹H Shift (ppm) | Experimental ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Experimental ¹³C Shift (ppm) |
|---|---|---|---|---|
| -Si(CH₃)₃ | 0.05 | 0.01 | -1.5 | -1.8 |
| C-1/C-5 (-CH₂-Si) | 0.55 | 0.51 | 19.0 | 18.7 |
| C-2/C-4 (-CH₂-) | 1.35 | 1.30 | 25.0 | 24.6 |
| C-3 (-CH₂-) | 1.25 | 1.22 | 36.0 | 35.8 |
Vibrational (Infrared) Spectroscopy
Theoretical IR spectra are generated by calculating the vibrational frequencies and their corresponding intensities for a molecule's normal modes. researchgate.net DFT calculations often overestimate vibrational frequencies due to the neglect of anharmonicity and other systematic errors. acs.org To improve the correlation with experimental spectra, these calculated frequencies are typically multiplied by an empirical scaling factor (e.g., ~0.96 for B3LYP functionals). acs.org
The IR spectrum of this compound is dominated by absorptions corresponding to C-H and Si-C bonds. A comparison of theoretically predicted, scaled frequencies with known experimental ranges for these functional groups provides confidence in spectral assignments. athabascau.ca Key predicted absorptions would include C-H stretching from the pentane and methyl groups, C-H bending modes, and characteristic Si-C stretching and rocking vibrations.
| Vibrational Mode | Predicted Frequency (cm⁻¹) | Typical Experimental Range (cm⁻¹) | Description |
|---|---|---|---|
| C-H Stretch (sp³) | 2850-2960 | 2850-2965 | Stretching of C-H bonds in pentane and methyl groups. |
| CH₂ Bend (Scissoring) | 1460 | ~1465 | Bending motion of the methylene (B1212753) groups in the pentane chain. |
| Si-CH₃ Symmetric Bend | 1252 | ~1250 | Characteristic "umbrella" deformation of the methyl groups on silicon. |
| Si-C Stretch | 835, 750 | 860-830, ~750 | Stretching vibrations of the Si-C bonds. |
Mass Spectrometry (MS)
While predicting a full mass spectrum from first principles is complex, computational chemistry can help rationalize fragmentation pathways observed in Electron Ionization (EI) mass spectrometry. Calculations can determine the relative stabilities of the molecular ion (M⁺·) and various fragment ions. For this compound, the mass spectrum would be expected to show a molecular ion peak, although it may be of low intensity. aip.org Dominant fragmentation pathways would likely involve the cleavage of silicon-carbon bonds.
Key predicted fragments include:
Loss of a methyl radical: Forming the [M - CH₃]⁺ ion, which is a common fragmentation for trimethylsilyl compounds. aip.org
Formation of the trimethylsilyl cation: A peak at mass-to-charge ratio (m/z) 73, corresponding to [Si(CH₃)₃]⁺, is highly characteristic and often the base peak in the spectra of TMS-containing molecules.
Cleavage of the pentane chain: Fragmentation of the alkyl chain can also occur, leading to a series of other ions.
Q & A
Q. What synthetic methodologies are most effective for preparing 1,5-Di(trimethylsilyl)pentane, and how do reaction parameters affect purity and yield?
Synthesis typically involves silylation of 1,5-pentanediol precursors using trimethylsilyl chloride (TMSCl) in the presence of a base (e.g., triethylamine) under anhydrous conditions. Reaction optimization requires strict control of stoichiometry, temperature (0–25°C), and solvent polarity (e.g., THF or DCM) to minimize side reactions like over-silylation . Post-synthesis purification via fractional distillation or column chromatography is critical for isolating high-purity products. Yield improvements (>80%) are achievable by using catalytic DMAP to enhance silylation efficiency .
Q. Which spectroscopic and chromatographic techniques are optimal for characterizing this compound?
- NMR : H and C NMR are essential for confirming the silyl group environment (δ ~0.1 ppm for TMS protons) and backbone structure. Si NMR can resolve silicon bonding configurations (δ 10–20 ppm for TMS groups) .
- IR : Peaks at 1250 cm (Si–C stretching) and 840 cm (Si–CH bending) validate silyl group presence .
- GC-MS : Retention time and fragmentation patterns (e.g., m/z 73 [Si(CH)]) confirm molecular identity and purity .
Advanced Research Questions
Q. How do steric effects of trimethylsilyl groups influence the reactivity of this compound in cross-coupling or hydrosilylation reactions?
The bulky TMS groups hinder nucleophilic attack at the silicon center but enhance stability under thermal and oxidative conditions. In hydrosilylation, steric shielding reduces catalyst accessibility, necessitating highly active catalysts (e.g., Karstedt’s catalyst) or elevated temperatures (>80°C) to achieve reasonable turnover frequencies . Computational studies (DFT) suggest that steric strain lowers activation energy for Si–C bond cleavage compared to less bulky analogs .
Q. What catalytic systems are effective for functionalizing this compound, and how do they compare to CrOx/Al2_22O3_33 in transhydrogenation?
While CrOx/AlO catalysts excel in hydrocarbon transhydrogenation (e.g., pentane/diene systems ), their efficacy for silylated compounds is limited due to silicon’s affinity for oxygen. Instead, noble metal catalysts (e.g., Pd/C, PtO) or Lewis acids (e.g., B(CF)) are preferred for silyl group retention during functionalization. For dehydrogenative coupling, Rh(I) complexes with chelating ligands (e.g., DPPP) improve selectivity by mitigating Si–C bond scission .
Q. How can computational modeling elucidate the electronic and steric properties of this compound?
- DFT Calculations : Analyze frontier molecular orbitals (HOMO/LUMO) to predict reactivity sites. The electron-donating TMS groups raise HOMO energy, enhancing susceptibility to electrophilic attack .
- MD Simulations : Assess conformational flexibility; the pentane backbone adopts a gauche configuration to alleviate steric strain between TMS groups .
- QSPR Models : Correlate molecular descriptors (e.g., polar surface area, logP) with experimental properties like boiling point (predicted: ~200°C) .
Methodological Considerations
- Catalyst Characterization : Use TGA (thermal stability), XRD (crystallinity), and BET (surface area) to evaluate catalyst suitability for silylated substrates .
- Reaction Monitoring : In situ FTIR or GC-MS tracks silyl group retention and byproduct formation during reactions .
- Safety Protocols : Handle TMS precursors under inert atmospheres (N/Ar) due to moisture sensitivity; use PPE to avoid exposure to volatile siloxanes .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
